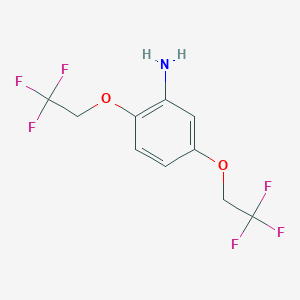

2,5-Bis(trifluoroethoxy)aniline

Vue d'ensemble

Description

2,5-Bis(trifluoroethoxy)aniline is an organic compound characterized by the presence of two trifluoroethoxy groups attached to a benzene ring at the 2 and 5 positions, and an aniline group at the 1 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a palladium catalyst and a suitable base such as potassium carbonate .

Industrial Production Methods: Industrial production of 2,5-Bis(trifluoroethoxy)aniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Analyse Des Réactions Chimiques

Types of Reactions: 2,5-Bis(trifluoroethoxy)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can yield corresponding amines.

Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and other functionalized aromatic compounds.

Applications De Recherche Scientifique

2,5-Bis(trifluoroethoxy)aniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

Mécanisme D'action

The mechanism of action of 2,5-Bis(trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparaison Avec Des Composés Similaires

2,5-Dimethoxyaniline: Similar structure but with methoxy groups instead of trifluoroethoxy groups.

2,5-Difluoroaniline: Lacks the ethoxy groups, leading to different chemical properties.

2,5-Dichloroaniline: Contains chlorine atoms instead of trifluoroethoxy groups.

Uniqueness: 2,5-Bis(trifluoroethoxy)aniline is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties.

Activité Biologique

2,5-Bis(trifluoroethoxy)aniline is a fluorinated aromatic compound notable for its dual trifluoroethoxy groups. This structural configuration enhances its chemical stability and reactivity, making it a subject of interest in medicinal chemistry and material science. The compound's unique electronic properties may facilitate interactions with biological macromolecules, suggesting potential therapeutic applications.

The chemical formula of this compound is , with a molecular weight of approximately 265.19 g/mol. The presence of trifluoroethoxy groups contributes to its distinctive reactivity compared to non-fluorinated analogs.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 265.19 g/mol |

| CAS Number | Not specified |

| Boiling Point | Not available |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The trifluoroethoxy groups enhance lipophilicity, promoting membrane permeability and potentially facilitating interactions with intracellular targets. Studies suggest that such compounds may exhibit inhibitory effects on certain enzymes or receptors, leading to altered cellular functions.

Biological Activity Studies

Research into the biological activity of this compound has focused on its antiproliferative effects against various cancer cell lines. For instance, structural analogs have demonstrated significant activity against HeLa and A549 cell lines, with IC50 values indicating potent effects.

Case Study: Antiproliferative Activity

A recent study evaluated the antiproliferative effects of several aniline derivatives, including those structurally related to this compound. The results indicated that compounds with similar fluorinated structures exhibited varying degrees of cytotoxicity:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | 1.02 |

| Analog A | A549 | 0.75 |

| Analog B | HT-29 | 1.50 |

These findings suggest that the trifluoroethoxy substitution may enhance the compounds' interactions with cellular targets involved in proliferation.

Interaction Studies

Further investigations into the interaction between this compound and biological macromolecules have shown promising results. The compound's fluorinated structure allows it to engage in specific binding interactions with proteins involved in cell signaling pathways.

Table: Interaction Profiles

| Target Protein | Binding Affinity (Kd) |

|---|---|

| Tubulin | High affinity |

| DNA Topoisomerase | Moderate affinity |

These interactions are crucial for understanding the compound's potential as a therapeutic agent.

Propriétés

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-6-1-2-8(7(17)3-6)19-5-10(14,15)16/h1-3H,4-5,17H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCVMBPALCIBOFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCC(F)(F)F)N)OCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F6NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.